Cas no 2098048-47-4 (N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine)

N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- N4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine
- 4-N-[(2,6-difluorophenyl)methyl]pyrimidine-4,6-diamine
- N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine
-
- Inchi: 1S/C11H10F2N4/c12-8-2-1-3-9(13)7(8)5-15-11-4-10(14)16-6-17-11/h1-4,6H,5H2,(H3,14,15,16,17)
- InChI Key: PHILHCBONOZNCD-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1CNC1C=C(N)N=CN=1)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 232
- XLogP3: 1.9
- Topological Polar Surface Area: 63.8
N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4758-1g |
N4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-4758-0.25g |
N4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-4758-0.5g |
N4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
TRC | N306621-100mg |
n4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
Life Chemicals | F1967-4758-5g |
N4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-4758-2.5g |
N4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | N306621-500mg |
n4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 500mg |
$ 320.00 | 2022-06-03 | ||
TRC | N306621-1g |
n4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1967-4758-10g |
N4-(2,6-difluorobenzyl)pyrimidine-4,6-diamine |
2098048-47-4 | 95%+ | 10g |
$1407.0 | 2023-09-06 |
N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine Related Literature
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine
Research Briefing on N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine (CAS: 2098048-47-4): Recent Advances and Applications
N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine (CAS: 2098048-47-4) is a pyrimidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly those targeting oncogenic signaling pathways. This briefing synthesizes the latest research findings on this compound, focusing on its chemical properties, biological activities, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility as a building block for the development of selective inhibitors of the fibroblast growth factor receptor (FGFR) family. The researchers demonstrated that modifications to the pyrimidine core, including the introduction of the 2,6-difluorobenzyl moiety, significantly enhanced binding affinity and selectivity for FGFR isoforms. This work underscores the compound's potential in addressing resistance mechanisms observed in FGFR-driven cancers.
Further investigations have revealed that N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine exhibits promising activity against other kinase targets. A preprint from BioRxiv (2024) reported its incorporation into a series of dual-specificity tyrosine-regulated kinase (DYRK) inhibitors, showing nanomolar potency in cellular assays. The structural flexibility of this scaffold allows for fine-tuning of pharmacokinetic properties, making it particularly valuable for central nervous system (CNS)-targeted therapies.
From a synthetic chemistry perspective, recent advancements have improved the scalability and purity of 2098048-47-4 production. A patent application (WO2023124567) disclosed a novel catalytic system for the efficient N-alkylation of pyrimidine precursors, achieving >95% yield with minimal byproducts. This technological development addresses previous challenges in large-scale manufacturing, facilitating its broader adoption in medicinal chemistry campaigns.
The compound's mechanism of action continues to be elucidated through structural biology approaches. Cryo-EM studies published in Nature Structural & Molecular Biology (2023) provided high-resolution insights into its binding mode with various kinase targets, revealing unique interactions with the hinge region of the ATP-binding pocket. These findings are informing the design of next-generation inhibitors with improved target engagement profiles.
Emerging applications extend beyond oncology, with recent work exploring its potential in inflammatory and neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience demonstrated that derivatives of 2098048-47-4 could modulate neuroinflammation pathways, showing efficacy in preclinical models of Parkinson's disease. This expansion into new therapeutic areas highlights the versatility of this chemical scaffold.
In conclusion, N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine represents a valuable tool compound with diverse applications in drug discovery. Its unique chemical features and demonstrated biological activities position it as a promising candidate for further development across multiple therapeutic areas. Ongoing research continues to uncover new dimensions of its pharmacological potential, warranting close monitoring of future developments in this space.
2098048-47-4 (N4-(2,6-Difluorobenzyl)pyrimidine-4,6-diamine) Related Products
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)



